Adipic Acid

Descripción

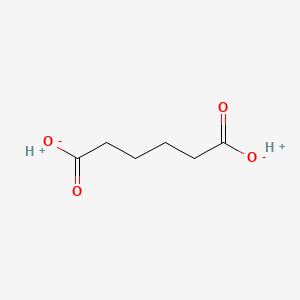

Adipic acid, systematically named hexanedioic acid, is an organic compound with the chemical formula C₆H₁₀O₄. It presents as a white, crystalline powder under standard conditions. From an industrial standpoint, it is the most significant dicarboxylic acid, with global production reaching approximately 2.5 billion kilograms annually. The primary application of this compound is as a precursor in the production of nylon. While it rarely occurs in nature, it is utilized as a food additive, designated by the E number E355. Salts and esters derived from this compound are known as adipates.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4, Array | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | adipic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adipic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-26-1, Array | |

| Record name | Hexanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021605 | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adipic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.04 (Air = 1), Relative vapor density (air = 1): 5.04 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless | |

CAS No. |

124-04-9, 847871-03-8 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A0JE0FKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

History of Adipic Acid

The discovery of adipic acid dates back to 1837 by the French chemist Auguste Laurent, who produced it through the oxidation of various fats with nitric acid. The name "adipic" is derived from the Latin "adeps," meaning animal fat, reflecting its origin from fatty substances. However, it was not until the early 20th century that a more direct synthesis was reported. In 1906, French chemists L. Bouveault and R. Locquin demonstrated that this compound could be produced by oxidizing cyclohexanol (B46403). This laid the groundwork for the modern industrial production methods that are in use today. The large-scale manufacturing of this compound became particularly significant with the invention of nylon 6,6 by W. H. Carothers at DuPont in the early 1930s, a discovery that revolutionized the synthetic fiber industry.

Advanced Characterization and Computational Studies in Adipic Acid Research

Spectroscopic Analysis of Adipic Acid and Its Derivatives

Spectroscopic techniques are fundamental in the study of this compound, offering detailed information about its molecular structure, functional groups, and the byproducts of its synthesis.

High-resolution rotational spectroscopy combined with supersonic expansions has been employed to investigate gaseous this compound. nih.gov This technique provides precise rotational constants and structural information for different conformers of the molecule. nih.gov However, the thermal instability of this compound presents a challenge, as heating the sample for vaporization can lead to decomposition, generating products like cyclopentanone (B42830) and adipic anhydride, which congest the rotational spectra. nih.govacs.org Careful temperature control is therefore crucial to obtain the spectrum of the intact this compound molecule. nih.gov

Infrared (IR) and Raman spectroscopy are also vital tools. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the presence of various functional groups in synthesized this compound crystals and to compare fresh and recycled catalysts in production processes. researchgate.netnih.gov For instance, the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid groups are readily identifiable.

UV-Vis spectroscopy is another technique used, for example, in comparing fresh and recycled catalysts to assess their stability over multiple reaction runs. nih.gov

Chromatographic Techniques for this compound Purity and Yield Assessment

Chromatography is the cornerstone for separating, identifying, and quantifying this compound in complex mixtures, which is essential for assessing the purity of the final product and calculating the yield of a reaction.

High-performance liquid chromatography (HPLC) is a widely used method. An effective method for determining succinic, glutaric, and adipic acids in solutions from cyclohexane (B81311) oxidation involves using a specialized column (like the Acclaim OA) with UV detection. pragolab.cz This method allows for the separation of these dicarboxylic acids with good resolution. pragolab.cz For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). Using an UltiMate 3000 RSLC system with MS detection, a fast, baseline separation of these acids can be achieved with excellent linearity and low method detection limits (MDL). pragolab.cz Quantification is often performed using selected ion monitoring (SIM), targeting the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule ([M-H]⁻), which is m/z 145. pragolab.cz

Gas chromatography (GC) is another powerful technique, particularly when coupled with mass spectrometry (GC-MS). It has been used to detect biosynthesized 3-hydroxyadipate, an intermediate in a potential pathway to this compound. chalmers.se For GC analysis, this compound is often derivatized, for example, by creating a trimethylsilyl (B98337) (TMS) ester, to increase its volatility. nist.gov

The following interactive table summarizes key parameters from a chromatographic method for this compound analysis. pragolab.cz

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in this compound research, enabling the study of reaction mechanisms, enzyme engineering, and process design at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It allows researchers to understand reaction pathways, transition states, and the role of catalysts in chemical transformations. rsc.org In the context of this compound, DFT calculations have been used to shed light on various catalytic processes. For example, DFT studies can uncover how the electronic structure and local coordination environment of a catalyst, such as a phosphorus vacancy in a palladium-based material, can enhance its reactivity and tolerance to poisons like carbon monoxide. cjcatal.com By calculating energy barriers, DFT helps in understanding crucial steps in catalytic cycles, which is vital for designing more efficient and selective catalysts for this compound synthesis. rsc.orgnih.gov

For the bio-based production of this compound, understanding and engineering enzymes is critical. Molecular docking and homology modeling are key computational techniques in this area. chalmers.seissaasphil.org Homology modeling is used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a known protein structure. nih.govnih.gov This is crucial when an experimental structure of a key enzyme in an this compound biosynthesis pathway is unavailable. issaasphil.org

Once a 3D model is obtained, molecular docking can be used to predict how a substrate, like an intermediate in the this compound pathway, binds to the enzyme's active site. chalmers.seissaasphil.org This provides insights into enzyme-substrate interactions and can guide site-directed mutagenesis to improve enzyme activity. For instance, a computer-aided approach was used to engineer adipyl-CoA synthetase from Thermobifida fusca. researchgate.net By creating a homology model and performing in silico mutagenesis and molecular dynamics simulations, researchers identified mutants with enhanced specific enzyme activity, leading to a higher titer of this compound in fermentation experiments. researchgate.net

The following table showcases results from such a computational-experimental approach to engineer adipyl-CoA synthetase. researchgate.net

Developing a viable bio-based process for this compound requires a holistic view of the entire production chain, from feedstock to final product. Process modeling and simulation are essential for designing and optimizing biorefineries. mdpi.comresearchgate.net These computational tools allow for the systematic evaluation of different process alternatives to identify the most economically and environmentally sustainable flowsheet. polimi.it

In Situ Spectroscopy for Reaction Monitoring

To optimize reaction conditions and ensure safety, it is crucial to monitor the progress of a chemical reaction in real-time. In situ spectroscopy allows for the analysis of the reaction mixture directly as the reaction proceeds, without the need for sampling. spectroscopyonline.com

Techniques like online IR and Raman spectroscopy can provide continuous data on the concentration of reactants, products, and transient intermediates. researchgate.netyoutube.com For example, in the synthesis of dicarboxylic acids, these methods can track the changes in component concentrations throughout the reaction. researchgate.net This real-time information is invaluable for understanding reaction kinetics, identifying potential bottlenecks, and controlling the process to maximize yield and minimize byproduct formation. spectroscopyonline.com While direct examples for this compound are specific, the methodology used for similar compounds, like glutaric acid, where online IR and Raman spectroscopy monitor the process, is directly applicable. researchgate.net

Environmental and Economic Sustainability of Adipic Acid Production

Techno-Economic Analysis of Adipic Acid Manufacturing Processes

Techno-Economic Analysis (TEA) is used to evaluate the economic performance and commercial viability of a production process. It involves assessing capital and operating costs to determine metrics like the minimum selling price (MSP) required for a project to be profitable. researchgate.netscholaris.ca

The primary challenge for bio-based this compound is achieving cost competitiveness with the highly optimized and scaled-up conventional petrochemical process. osti.govlucintel.com While bio-based routes offer significant environmental advantages, they often face higher production costs, especially during early stages of development. procurementresource.com

Several TEA studies have analyzed different bio-based pathways, revealing key economic drivers and challenges:

Feedstock Costs: The cost of sugar feedstocks can account for a substantial portion of total expenditures, with one estimate suggesting 41.79%. researchgate.net The volatility of feedstock prices can also disrupt the supply chain and impact profitability. lucintel.com Using waste streams like molasses or lignocellulose can offer a cost advantage. researchgate.netbiofueljournal.com

Process Pathway: The specific bio-based route chosen significantly impacts the economics. One study comparing four pathways from glucose found estimated MSPs ranging from $1.36/kg to $1.70/kg. researchgate.net Another analysis focusing on sugarcane biorefineries found that a route via cis,cis-muconic acid using A-molasses had the lowest MSP at $2,538/tonne, which was only 15% more expensive than fossil-based this compound at the time of the study. biofueljournal.com A direct fermentation pathway showed the potential to achieve an MSP 33.3% lower than the fossil-based product under optimized conditions. researchgate.netbiofueljournal.com

Capital Investment: The total capital investment for bio-based plants can be substantial. For an 80,000 metric ton/year facility, estimates ranged from $81 million to $177 million depending on the specific bio-chemical route. researchgate.net A lignin-based process was estimated to require a capital cost of around $100 million. scholaris.ca

Catalyst and Bioprocess Performance: The cost, efficiency, and lifetime of catalysts (for chemo-catalytic steps) and the performance of microbial strains (product yield, titer, and productivity for fermentation steps) are critical. researchgate.net For instance, to achieve economic viability in hybrid routes, catalyst yields and lifetime must meet high-performance targets. researchgate.net Improvements in product titer have been shown to have a strong influence on reducing the MSP. researchgate.net

The following table provides a summary of techno-economic data for various this compound production routes.

Innovations in biotechnology, such as the development of more efficient microbial strains and fermentation processes, along with advancements in chemical catalysis, are continuously improving the economic outlook for bio-based this compound. osti.govlucintel.com As these technologies mature and achieve economies of scale, the cost gap with conventional production is expected to narrow, making bio-based this compound an increasingly competitive and sustainable alternative. lucintel.com

Economic Feasibility of Biorefinery Concepts

The transition from conventional petrochemical-based this compound production to more sustainable bio-based routes is heavily dependent on the economic viability of biorefinery concepts. Techno-economic analyses (TEA) have become crucial in evaluating different pathways, which primarily involve the conversion of biomass into this compound. These studies often focus on determining the Minimum Selling Price (MSP) required for a profitable enterprise.

Several bio-based routes have been investigated, including the direct fermentation of sugars to this compound, and pathways using intermediates like cis,cis-muconic acid, glucaric acid, or glycerol (B35011) derived from sugars. biofueljournal.com Lignin (B12514952), a complex polymer and a major component of lignocellulosic biomass, is also being explored as a feedstock. researchgate.net

One in-depth feasibility study modeled two pathways within an integrated sugarcane biorefinery: the direct fermentation of sugars to this compound (ADA) and the hydrogenation of bio-based cis,cis-muconic acid to ADA. biofueljournal.com The direct fermentation route showed the highest potential, with the possibility of achieving an MSP 33.3% lower than that of fossil-based production under optimized conditions. biofueljournal.com In contrast, the pathway via cis,cis-muconic acid resulted in a green premium of 13.4% compared to the conventional product. biofueljournal.com Another analysis focusing on sugarcane byproducts found that producing this compound from A-molasses via cis,cis-muconic acid was the most favorable scenario, with an MSP of USD 2,538/metric ton. biofueljournal.com

The choice of feedstock significantly impacts the economics. A TEA comparing glucose and lignin-based processes found that the glucose-based route was more feasible and outperformed both the lignin-based process and the conventional petroleum-based method. researchgate.net However, significant valorization of lignin is considered critical for the economic competitiveness of lignocellulosic biorefineries. researchgate.net Research into converting biorefinery lignin residue (BLR) to this compound has shown promise, with some analyses indicating that lignin-derived production can be profitable and economically robust. scholaris.ca

A key factor influencing economic feasibility is the cost of feedstocks, such as sugars, which can account for a substantial portion of total expenditures. researchgate.net A techno-economic analysis concluded that a fully biological route from glucose could potentially achieve an this compound price point of $1.36/kg, which is competitive with conventional methods. researchgate.net The efficiency of the bioconversion, including metrics like product yield, titer, and volumetric productivity, are critical levers in reducing the final cost. biofueljournal.com

| Biorefinery Pathway | Feedstock | Key Findings on Economic Feasibility | Source(s) |

| Direct Fermentation (S1-ADA) | Sugarcane | Highest potential; MSP could be 33.3% lower than fossil-based production with optimal strain and process performance. | biofueljournal.com |

| Hydrogenation of bio-based cis,cis-muconic acid (S2-ccMA-ADA) | Sugarcane | Best-achievable results indicated a 13.4% green premium over fossil-based product. | biofueljournal.com |

| Via cis,cis-muconic acid | A-molasses | Best overall performing scenario in one study, with an MSP of USD 2,538/Mt. | biofueljournal.com |

| Catalytic Production from Glucose | Glucose | Appeared feasible and outperformed lignin-based and conventional processes in a comparative study. | researchgate.net |

| Conversion of Lignin Residue | Lignin | Profitable and economically robust in some scenarios, with IRRs ranging from 69% to 86%. | scholaris.ca |

| Fully Biological Route | Glucose | A TEA concluded a potential price point of $1.36/kg, below the market selling price of conventional methods. | researchgate.net |

Market Dynamics and Future Demand Projections

The global market for this compound is characterized by steady growth, driven primarily by its extensive use as a precursor for nylon 6,6 fibers and resins. prismaneconsulting.comchemanalyst.com This demand is strongly linked to the automotive, textile, and electrical & electronics industries. grandviewresearch.comfuturemarketinsights.com this compound's role in producing polyurethanes, plasticizers, and food additives also contributes to its market volume. prismaneconsulting.com

Market size assessments from various sources show a consistent upward trend. The global market was valued at approximately USD 4.89 billion in 2022, USD 6.19 billion in 2023, and reached around USD 6.6 billion to USD 6.98 billion in 2024. grandviewresearch.comfuturemarketinsights.commarketresearchfuture.comimarcgroup.com Projections indicate continued expansion, with forecasts reaching between USD 8.3 billion and USD 9.11 billion by 2032, and potentially as high as USD 10.6 billion by 2033 and USD 11.8 billion by 2035. prismaneconsulting.comfuturemarketinsights.commarketresearchfuture.comimarcgroup.com

The Compound Annual Growth Rate (CAGR) is projected to be in the range of 3.8% to 5.3% for the forecast periods leading into the early 2030s. grandviewresearch.commarketresearchfuture.comeinpresswire.com In terms of volume, global demand was approximately 3,592 thousand tonnes in 2024 and is expected to grow to around 5,769 thousand tonnes by 2035. chemanalyst.com Another estimate projects the market size to grow from 4.53 million tons in 2025 to 5.42 million tons by 2030. mordorintelligence.com

The automotive industry is the largest end-user of this compound. imarcgroup.comkbvresearch.com Nylon 6,6, derived from this compound, is crucial for manufacturing lightweight and durable automotive components like engine covers, airbags, seat belts, and fuel lines, which helps in reducing vehicle weight and improving fuel efficiency. prismaneconsulting.comfuturemarketinsights.comimarcgroup.com The growing production of electric vehicles is also expected to further drive demand. chemanalyst.com

Geographically, the Asia-Pacific region dominates the this compound market, both as a consumer and a producer. chemanalyst.comimarcgroup.com In 2024, the region accounted for about 48% of market consumption. chemanalyst.com China is the leading player, with a production capacity of over 3,100 thousand tons in 2022 and accounting for approximately 50% of global production in 2024. prismaneconsulting.comchemanalyst.com The country is also the largest net exporter of this compound. prismaneconsulting.com Significant capacity additions are planned almost exclusively in China. prismaneconsulting.com North America and Europe are also major markets, with North America holding the highest revenue share in 2022, driven by its automotive sector. grandviewresearch.com

While the conventional nitric acid oxidation process remains dominant, accounting for over 91% of production in 2024, bio-fermentation is an emerging trend. einpresswire.commordorintelligence.com Driven by environmental concerns and the desire for sustainable feedstocks, biotechnological production methods are gaining traction and are expected to influence future market dynamics. einpresswire.com

| Market Indicator | Value / Volume | Year(s) | Source(s) |

| Global Market Size (Value) | USD 4.89 Billion | 2022 | grandviewresearch.com |

| Global Market Size (Value) | USD 6.19 Billion | 2023 | marketresearchfuture.com |

| Global Market Size (Value) | USD 6.6 Billion | 2024 | imarcgroup.com |

| Global Market Size (Value) | USD 7.33 Billion | 2025 (proj.) | futuremarketinsights.com |

| Market Forecast (Value) | USD 9.11 Billion | by 2032 | marketresearchfuture.com |

| Market Forecast (Value) | USD 10.6 Billion | by 2033 | imarcgroup.com |

| Market Forecast (Value) | USD 11.82 Billion | by 2035 | futuremarketinsights.com |

| Global Demand (Volume) | 3,592 Thousand Tonnes | 2024 | chemanalyst.com |

| Demand Forecast (Volume) | 5,420 Thousand Tonnes | by 2030 | mordorintelligence.com |

| Demand Forecast (Volume) | 6,300 Thousand Tonnes | by 2032 | prismaneconsulting.com |

| Projected CAGR | 4.32% | 2024-2032 | marketresearchfuture.com |

| Projected CAGR | 4.9% | 2025-2035 | futuremarketinsights.com |

| Projected CAGR | 5.25% | 2025-2033 | imarcgroup.com |

| Leading End-Use Segment | Automotive | 2022 / 2025 | futuremarketinsights.comkbvresearch.com |

| Leading Region | Asia-Pacific | 2022 / 2024 | chemanalyst.comgrandviewresearch.com |

This compound as a Monomer in Polymer Science

As a fundamental monomer, this compound is indispensable in the synthesis of various polymers, including polyamides, polyesters, and polyurethanes. acs.orgatamanchemicals.com Approximately 60% of the 2.5 billion kilograms of this compound produced annually is utilized as a monomer for polymer production. wikipedia.org

The most significant application of this compound is in the production of Nylon 6,6, a high-performance polyamide. chemimpex.comgenoaint.com This synthesis is a cornerstone of the polymer industry. acs.org The process involves a polycondensation reaction between this compound and hexamethylenediamine. wikipedia.orgslideshare.net Initially, these two monomers react in water to form a salt, hexamethylene diammonium adipate (B1204190). terrificscience.orgintratec.us This step ensures a precise one-to-one stoichiometric ratio between the amine and acid groups. terrificscience.org The resulting salt solution is then subjected to high heat and pressure in a reactor. invista.com During this polymerization stage, water is eliminated, and strong amide bonds are formed, creating long, robust polymer chains. terrificscience.orginvista.com The molten polymer is then extruded, cooled, and cut into pellets for various manufacturing applications. invista.com

Nylon 6,6 is renowned for its exceptional properties, which make it suitable for demanding applications in textiles, automotive parts, and industrial components. genoaint.comslideshare.neteuroplas.com.vn It possesses high mechanical strength, rigidity, and excellent resistance to wear and abrasion. slideshare.neteuroplas.com.vnplastic-products.com Furthermore, Nylon 6,6 exhibits notable heat resistance, with a melting point around 265°C, allowing it to maintain structural integrity at elevated temperatures. europlas.com.vn It is also resistant to a wide array of chemicals, including oils, fuels, and organic solvents. europlas.com.vnsmithmetal.com

Table 1: Key Properties of Nylon 6,6

| Property | Value/Description | Source(s) |

| Melting Point | 255 - 265 °C (491 - 509 °F) | europlas.com.vneupegypt.com |

| Mechanical Strength | High tensile strength and stiffness. | europlas.com.vnplastic-products.com |

| Wear Resistance | Excellent resistance to abrasion and wear. | europlas.com.vneupegypt.com |

| Chemical Resistance | Resistant to hydrocarbons, alkalis, oils, fuels, ethers, and ketones. | europlas.com.vnsmithmetal.com |

| Moisture Absorption | Lower moisture absorption compared to some other nylons. | europlas.com.vn |

| Electrical Properties | Good electrical insulation properties. | europlas.com.vnessentracomponents.com |

This compound is a versatile monomer for producing polyesters through polycondensation with various diols, such as ethylene (B1197577) glycol, 1,4-butanediol, and propylene (B89431) glycol. nih.govgoogle.com The reaction involves heating the this compound and diol mixture, often in the presence of a catalyst like phosphoric acid or p-toluene sulfonic acid, to eliminate water and form ester linkages. nih.goviscientific.org By selecting different diols and controlling reaction conditions, polyesters with a range of properties, from flexible to rigid, can be synthesized. nih.govscielo.br For instance, polyesters derived from this compound and 1,2-propylene glycol have been developed for specific applications. google.com

In the manufacturing of polyurethane resins, this compound is a key precursor for creating polyester (B1180765) polyols. acs.orgatamanchemicals.comchembroad.com These polyols, which are oligomers with terminal hydroxyl groups, are synthesized by reacting this compound with an excess of a diol. polymersource.caacs.org The resulting polyester polyols are then reacted with a diisocyanate, such as 4,4′-Methylenebis(phenyl isocyanate) (MDI), in a polyaddition reaction to form the final polyurethane polymer. polymersource.caacs.org These this compound-based polyurethanes are used in a variety of products, including flexible and semi-rigid foams, shoe soles, and lubricants. atamanchemicals.com

In a quest for more sustainable and safer materials, significant research has focused on developing non-isocyanate polyurethanes (NIPUs). mdpi.comnih.gov Traditional polyurethane synthesis involves toxic isocyanate precursors. specificpolymers.comiaea.org An innovative, greener route utilizes this compound to create NIPUs, avoiding the use of isocyanates altogether. mdpi.comnih.gov

This synthesis is typically a two-step process. mdpi.com The first step involves the reaction of this compound with glycerol carbonate to form an intermediate ester product. mdpi.com In the second step, this intermediate reacts with a diamine, such as 1,2-ethylenediamine or 1,6-hexamethylenediamine, through a polyaddition pathway to form the final NIPU. mdpi.comnih.govresearchgate.net The resulting this compound-based NIPUs have shown promising properties, including enhanced thermal stability and higher glass transition temperatures compared to the intermediate products, suggesting the formation of more rigid structures. mdpi.comnih.gov Research has also indicated that the choice of diamine influences the final properties; for example, NIPUs synthesized with 1,6-hexamethylenediamine (NIPU_hexa) absorb and retain more water and show greater stability in aqueous environments than those made with 1,2-ethylenediamine (NIPU_ethyl). mdpi.comnih.gov

This compound in Biomedical and Pharmaceutical Research

Beyond its large-scale industrial use, this compound has specialized applications in the biomedical and pharmaceutical fields, primarily as a functional excipient in drug delivery systems. chemimpex.comnbinno.comchembroad.com Its low toxicity and chemical properties make it a valuable component in formulating medications. chembroad.comaftabchm.com

This compound is incorporated into controlled-release matrix tablets to achieve pH-independent release of both weakly acidic and weakly basic drugs. atamanchemicals.comwikipedia.orgchemicalbook.comatpgroup.com It can be used to create a matrix that gradually releases the active pharmaceutical ingredient (API) over a specific period, which is crucial for maintaining therapeutic drug levels and improving patient compliance. nbinno.comchembroad.com

Hyaluronic Acid/Adipic Acid Dihydrazide Hydrogels for Tissue Engineering

Injectable hydrogels are at the forefront of tissue engineering, prized for their ability to fill irregular defects, reduce implant migration risk, and allow for minimally invasive surgical procedures. Among these, hydrogels based on hyaluronic acid (HA) cross-linked with this compound dihydrazide (ADH) have garnered significant interest due to their favorable properties for regenerative medicine. nih.govtandfonline.com

The synthesis of these hydrogels involves the chemical cross-linking of oxidized hyaluronic acid (oxi-HA) with ADH. nih.gov The partial oxidation of HA introduces aldehyde groups onto its backbone, which then spontaneously react with the hydrazide groups of ADH to form stable acylhydrazone bonds. nih.govxmu.edu.cn This reaction is highly efficient and can occur under physiological conditions (e.g., neutral pH and body temperature), which is crucial for applications involving living cells. nih.govtandfonline.com The resulting oxi-HA/ADH hydrogel is thermosensitive, injectable, and biocompatible. rsc.org

The functional properties of these hydrogels, such as stiffness, degradation rate, and swelling, can be precisely controlled by modulating the degree of HA oxidation and the concentration of the ADH cross-linker. nih.gov For instance, studies have shown that the gelation time can be tuned from 3 to 8 minutes depending on the operational temperature, a critical factor for clinical applicability. tandfonline.com

Research has demonstrated the significant potential of oxi-HA/ADH hydrogels in various tissue engineering applications. They have been successfully used as scaffolds for cell culture and as microcarriers for cell delivery. nih.govrsc.org In one study, oxi-HA/ADH microcarriers supported higher growth of both fibroblasts and adipose-derived mesenchymal stem cells compared to the bulk hydrogel. rsc.org Furthermore, these hydrogels have shown promise in nucleus pulposus regeneration, where they supported the synthesis of type II collagen and aggrecan by entrapped cells. tandfonline.com An injectable oxi-HA/ADH hydrogel was found to maintain its gel-like state for at least five weeks, with a degradation of 40%, indicating suitable residency time for tissue repair. tandfonline.com The mechanical properties of the hydrogel under compression are comparable to those of native adipose tissue, suggesting its potential as a vessel for delivering preadipocytes for soft tissue reconstruction. researchgate.net

Interactive Table: Research Findings on Oxi-HA/ADH Hydrogels for Tissue Engineering

| Parameter | Finding | Research Focus |

|---|---|---|

| Gelation Time | 3 - 8 minutes, temperature-dependent. tandfonline.com | Nucleus Pulposus Regeneration |

| Degradation | ~40% degradation over 5 weeks in vitro. tandfonline.com | Nucleus Pulposus Regeneration |

| Biocompatibility | Supports growth, proliferation, and differentiation of 3T3-L1 preadipocytes. researchgate.net Good biocompatibility with nucleus pulposus cells. tandfonline.com | Adipose Tissue Engineering |

| Cell Growth | Microcarriers showed higher growth of fibroblasts and mesenchymal stem cells compared to bulk hydrogel. rsc.org | Cell Microcarriers |

| Extracellular Matrix Production | Assisted in the synthesis of type II collagen and aggrecan mRNA. tandfonline.com | Nucleus Pulposus Regeneration |

| Mechanical Properties | Compressive properties are in good agreement with native adipose tissue. researchgate.net | Adipose Tissue Engineering |

This compound as a Catalyst in Organic Synthesis

While this compound is overwhelmingly utilized as a monomer and precursor in the chemical industry, particularly for nylon production, its role as a direct catalyst in organic synthesis is less common and not extensively documented in dedicated research. nih.govresearchgate.net However, the fundamental nature of its dicarboxylic acid structure means it can participate in acid catalysis. Carboxylic acids, in general, can act as Brønsted acid catalysts, donating protons to activate substrates in various organic transformations. ncert.nic.in

Reactions where dicarboxylic acids like this compound could theoretically function as a catalyst include esterifications, aldol (B89426) condensations, and epoxide ring-opening reactions. In these reactions, a proton from the carboxylic acid group can activate a carbonyl group or an epoxide, making it more susceptible to nucleophilic attack. For example, in an aldol condensation, an acid catalyst can facilitate the formation of an enol intermediate. ncert.nic.in Similarly, in acid-catalyzed epoxide ring-opening, protonation of the epoxide oxygen makes the ring more reactive towards nucleophiles. youtube.comkhanacademy.org

The use of this compound specifically as a catalyst would offer the advantage of it being a solid, relatively non-toxic, and inexpensive organocatalyst. However, its primary industrial and laboratory role remains that of a building block rather than a catalyst. The vast majority of catalytic research involving this compound focuses on its synthesis from other materials, such as cyclohexane (B81311), cyclohexene (B86901), or biomass-derived feedstocks, using various metal-based or enzymatic catalysts. xmu.edu.cnrsc.orgresearchgate.net

This compound Derivatives in Advanced Materials (e.g., Supercapacitors)

This compound and its derivatives are emerging as valuable precursors for the synthesis of advanced carbon materials for high-performance energy storage devices, particularly supercapacitors. The performance of a supercapacitor is heavily dependent on the properties of its electrode material, such as specific surface area, pore size distribution, and electrical conductivity. Porous carbons are ideal for this application, and this compound can be used to create them. rsc.orgresearchgate.net

A novel and general synthetic approach has been demonstrated for producing nanoporous carbon materials using this compound and zinc powder as the primary raw materials. rsc.org In this process, a mixture of this compound and zinc powder is carbonized at high temperatures. The specific mass ratio of the components and the carbonization temperature are critical parameters that determine the final structure and electrochemical performance of the carbon material. rsc.org

Research findings indicate that an optimized sample, created with a 1:2 mass ratio of this compound to zinc and carbonized at 700 °C, yields an amorphous, sheet-like porous carbon. This material exhibits exceptional properties for supercapacitor electrodes. rsc.org Theoretical studies using Density Functional Theory (DFT) also support the suitability of this compound for high-performance electrochemical applications, showing that it possesses characteristics that encourage efficient electron transport and charge storage. researchgate.net The use of this compound, a readily available and inexpensive bulk chemical, as a carbon precursor represents a promising route for the scalable and cost-effective production of advanced energy storage materials. rsc.org

Interactive Table: Performance of this compound-Derived Nanoporous Carbon for Supercapacitors

| Parameter | Value | Conditions |

|---|---|---|

| Precursors | This compound and Zinc Powder (1:2 ratio). rsc.org | Carbonization at 700 °C |

| BET Surface Area | 1426 m²/g. rsc.org | N/A |

| Total Pore Volume | 5.92 cm³/g. rsc.org | N/A |

| Specific Capacitance | 373.3 F/g. rsc.org | Three-electrode system, 6 M KOH electrolyte, at 2 A/g |

| Cycling Stability | 93.9% capacitance retention after 10,000 cycles. rsc.org | Three-electrode system |

| Electrochemical Behavior | Nyquist plot shows effective electron transfer and ion diffusion. researchgate.net | DFT Analysis |

Industrial Production of Adipic Acid

The vast majority of commercially produced adipic acid is manufactured through the nitric acid oxidation of KA oil. nih.govatamanchemicals.comintratec.us This process is typically carried out in a continuous manner.

The first step is the production of KA oil, which is a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). This is achieved through the oxidation of cyclohexane (B81311) with air, usually in the presence of a cobalt or other transition metal catalyst. researchgate.net This initial oxidation is run at low conversion rates to maintain high selectivity for the desired products.

The resulting KA oil is then fed into a reactor where it is oxidized with nitric acid. This reaction is conducted in the presence of a catalyst mixture, commonly containing copper and vanadium. researchgate.net The reaction is highly exothermic, and temperature control is crucial. The this compound, being less soluble in the reaction mixture than the reactants and byproducts, crystallizes out upon cooling. The solid this compound is then separated by filtration, washed, and dried to yield the final product.

A significant environmental concern in this process is the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of carbon dioxide. dialogue.earthinsideclimatenews.org As a result, many modern this compound plants have implemented N₂O abatement technologies to capture and decompose this byproduct. icvcm.orgiges.or.jp

Uses of Adipic Acid

Production of Nylon 6,6

The primary use of this compound, accounting for the majority of its global consumption, is in the production of nylon 6,6. thechemco.comelchemy.com Nylon 6,6 is a type of polyamide that is synthesized through the polycondensation reaction of this compound with hexamethylenediamine. The resulting polymer has a protein-like structure and exhibits excellent strength, durability, and thermal stability. These properties make nylon 6,6 suitable for a variety of applications, including:

Fibers: for use in carpets, apparel, and tire cord. thechemco.com

Engineering Plastics: for manufacturing automotive parts, electrical components, and other durable goods.

Food Additive

Food-grade this compound is used in the food industry as an acidulant, buffering agent, gelling aid, and flavoring agent. thechemco.comelchemy.com It imparts a tart flavor and can be found in a variety of products, such as:

Powdered beverage mixes

Gelatin desserts

Jams and jellies

Canned vegetables

Its low moisture absorption makes it particularly useful in dry food products.

Polyurethanes and Lubricants

This compound is also used in the production of polyurethanes, where it contributes to the flexibility and resilience of foams used in furniture and automotive seating. elchemy.com Additionally, esters of this compound are employed as plasticizers to increase the flexibility of PVC and as components in synthetic lubricants. atamanchemicals.comthechemco.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro